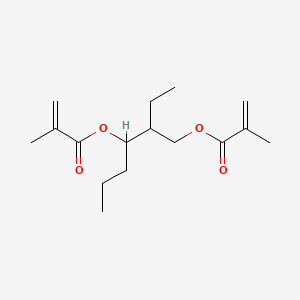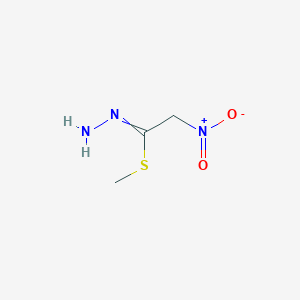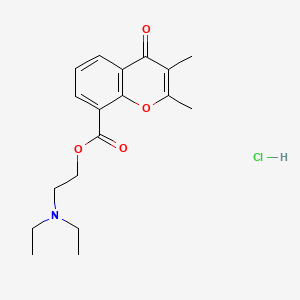
sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate is a chemical compound with the molecular formula C13H11NaO5 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a methoxy group and a butanoate moiety.
Vorbereitungsmethoden
The synthesis of sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate typically involves the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the butanoate moiety: This step involves the esterification or amidation of the benzofuran derivative with butanoic acid or its derivatives.
Neutralization with sodium: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Analyse Chemischer Reaktionen
Sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate can be compared with other benzofuran derivatives and butanoate compounds. Similar compounds include:
4-(7-methoxy-1-benzofuran-4-yl)butanoic acid: Lacks the sodium salt form.
7-methoxybenzofuran: Lacks the butanoate moiety.
Sodium butanoate: Lacks the benzofuran ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
73698-63-2 |
|---|---|
Molekularformel |
C13H11NaO5 |
Molekulargewicht |
270.21 g/mol |
IUPAC-Name |
sodium;4-(7-methoxy-1-benzofuran-4-yl)-4-oxobutanoate |
InChI |
InChI=1S/C13H12O5.Na/c1-17-11-4-2-8(9-6-7-18-13(9)11)10(14)3-5-12(15)16;/h2,4,6-7H,3,5H2,1H3,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
NKCQFWAKMFNJOZ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C2C(=C(C=C1)C(=O)CCC(=O)[O-])C=CO2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)

![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)



![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)

